1-Methyl-7-nitronaphthalene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-7-nitronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-3-2-4-9-5-6-10(12(13)14)7-11(8)9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXWLSIDOXNUDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90151419 | |
| Record name | 1-Methyl-7-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90151419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116530-07-5 | |
| Record name | 1-Methyl-7-nitronaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116530075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-7-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90151419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHYL-7-NITRONAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P496X2834M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Spectroscopic Elucidation and Advanced Characterization of 1 Methyl 7 Nitronaphthalene
Mass Spectrometry Techniques for Structural Confirmation
Mass spectrometry is a cornerstone in the analytical workflow for identifying and characterizing 1-methyl-7-nitronaphthalene. Both electron ionization and chemical ionization methods are employed to gain a comprehensive understanding of its molecular structure and stability.
Under electron ionization (EI) conditions, this compound undergoes fragmentation, yielding a characteristic pattern that aids in its structural elucidation. The mass spectra of nitronaphthalenes are complex, with fragmentation pathways that include the loss of neutral molecules like NO, NO2, and CO. researchgate.net For substituted nitronaphthalenes, the fragmentation is influenced by the position of the substituents. researchgate.net
The fragmentation of nitroarenes typically proceeds through the loss of the nitro group (NO2) and subsequent rearrangement. acs.org In the case of nitronaphthalenes, the elimination of CO from the molecular ion has also been observed, a process confirmed by high-resolution mass spectrometry. researchgate.net The fragmentation pattern for aromatic compounds often shows a strong molecular ion peak due to the stability of the ring system. libretexts.org However, the presence of the nitro group introduces specific fragmentation pathways. The primary dissociation pathways for nitro-polycyclic aromatic hydrocarbons can involve the formation of aryloxy and nitrogen oxide radicals. walshmedicalmedia.com
Table 1: Postulated EI Mass Spectrometry Fragmentation of this compound
| m/z Value | Postulated Fragment | Lost Neutral Fragment |
| 187 | [C₁₁H₉NO₂]⁺ (Molecular Ion) | - |
| 170 | [C₁₁H₉O]⁺ | NO |
| 157 | [C₁₁H₉]⁺ | NO₂ |
| 142 | [C₁₀H₈]⁺ | CH₃, NO |
| 128 | [C₁₀H₈]⁺ | CH₃, NO₂ |
| 115 | [C₉H₇]⁺ | C₂H₂, NO₂ |
This table is based on general fragmentation patterns of related compounds and requires experimental verification for this compound.
Chemical Ionization (CI) is a softer ionization technique compared to EI, which often results in less fragmentation and a more prominent molecular ion peak. This is particularly useful for confirming the molecular weight of the compound. When using a reagent gas like methane (B114726) in positive chemical ionization (PCI), protonated molecular ions [M+H]⁺ are typically observed, along with adduct ions such as [M+C₂H₅]⁺ and [M+C₃H₅]⁺. mdpi.comresearchgate.net In negative chemical ionization (NCI), deprotonated molecules [M-H]⁻ can be formed, often with high sensitivity. mdpi.com For 1-nitronaphthalene (B515781), the molecular ion is the most intense peak in both positive and negative chemical ionization modes, highlighting the utility of CI for molecular weight determination. mdpi.comresearchgate.net
Electron Ionization (EI) Mass Spectrometry Fragmentation Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of isomers like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
The ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nitro group and the electron-donating methyl group. The nitro group generally causes a downfield shift (to higher ppm values) for protons on the same ring, particularly those in the ortho and para positions. Conversely, the methyl group causes an upfield shift (to lower ppm values).
For comparison, in 2-methyl-1-nitronaphthalene (B1630592), the chemical shifts are assigned as follows: δ 7.85, 7.80, 7.68, 7.64, 7.48, 7.30 (aromatic protons), and 2.463 (methyl protons) in CDCl₃. chemicalbook.com The ¹H NMR spectrum of 1-nitronaphthalene in CDCl₃ shows a complex multiplet for the aromatic protons between δ 7.41 and 8.60 ppm. nih.gov
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 | ~7.4-7.6 | d |
| H-3 | ~7.2-7.4 | t |
| H-4 | ~7.9-8.1 | d |
| H-5 | ~7.5-7.7 | d |
| H-6 | ~8.2-8.4 | dd |
| H-8 | ~8.8-9.0 | d |
| CH₃ | ~2.5 | s |
Note: These are predicted values based on known substituent effects and require experimental verification. The solvent is assumed to be CDCl₃.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atom attached to the nitro group experiences a significant downfield shift. For instance, in 1-nitronaphthalene, the C-1 carbon resonates at approximately 145 ppm, a substantial shift from naphthalene (B1677914) itself. arpgweb.com The methyl group carbon will appear at a characteristic upfield position. The substitution of a nitro group in naphthalenes causes a downfield shift of about +19.0 to +19.8 ppm for the carbon atom directly bonded to the nitro group. arpgweb.com
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-1 (C-CH₃) | ~135 |
| C-2 | ~125 |
| C-3 | ~128 |
| C-4 | ~124 |
| C-4a | ~130 |
| C-5 | ~123 |
| C-6 | ~129 |
| C-7 (C-NO₂) | ~147 |
| C-8 | ~120 |
| C-8a | ~132 |
| CH₃ | ~20 |
Note: These are predicted values based on known substituent effects and require experimental verification. The solvent is assumed to be CDCl₃.
Proton Nuclear Magnetic Resonance (1H NMR) Chemical Shift Analysis
Electronic Spectroscopy for Photophysical Properties
Electronic spectroscopy, particularly UV-Vis absorption spectroscopy, reveals information about the electronic transitions within the this compound molecule. Nitroaromatic compounds are generally known to be non-fluorescent or very weakly fluorescent due to efficient intersystem crossing to the triplet state. acs.orgnih.gov The singlet excited state lifetimes of many small nitrated polycyclic aromatic hydrocarbons, like nitronaphthalenes, are in the sub-picosecond range. acs.orgnih.gov
The UV-Vis spectrum of 1-nitronaphthalene in ethanol (B145695) shows absorption maxima at 243 nm and 343 nm. nih.gov The introduction of a methyl group is expected to cause a slight red shift (bathochromic shift) in these absorption bands. The photophysical properties of nitronaphthalenes are of interest as they can act as photosensitizers. acs.org For instance, the triplet state of 1-nitronaphthalene can be quenched by oxygen. acs.org The study of methoxynitronaphthalenes has shown that the position of the substituents significantly affects the electronic absorption, fluorescence, and phosphorescence spectra. tandfonline.com
Table 4: Expected UV-Vis Absorption Maxima for this compound in Ethanol
| Transition | Expected λmax (nm) |
| π → π | ~245-255 |
| n → π | ~345-355 |
Note: These are estimated values based on the spectrum of 1-nitronaphthalene and general substituent effects.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The UV-Vis absorption spectrum of a molecule provides critical information about its electronic transitions. For nitronaphthalene derivatives, the absorption spectra are characterized by bands corresponding to π-π* and n-π* transitions.
Expected Absorption Properties of this compound:
Based on data for 1-nitronaphthalene, it is anticipated that this compound will exhibit characteristic absorption bands. The parent compound, 1-nitronaphthalene, shows maximum absorption (λmax) in alcohol at approximately 243 nm and 343 nm. nih.gov The introduction of a methyl group is expected to cause a slight bathochromic (red) shift in these absorption bands due to its electron-donating nature, which can influence the energy levels of the molecular orbitals involved in the electronic transitions.
The precise position of the methyl and nitro groups on the naphthalene core influences the electronic distribution and, consequently, the absorption spectra. For instance, a study on nitrobenzaldehyde isomers demonstrated that the position of the nitro and aldehyde groups affects the transition energies. rsc.org A similar isomeric effect would be expected for methylnitronaphthalenes.
Comparative UV-Vis Spectral Data of Related Compounds:
| Compound | Solvent | λmax (nm) | Molar Absorptivity (log ε) |
| 1-Nitronaphthalene | Alcohol | 243 | 4.02 |
| 343 | 3.60 |
Data sourced from PubChem CID 6849 nih.gov
It is important to note that the solvent environment can also influence the absorption spectrum. Polar solvents may lead to shifts in the absorption bands compared to nonpolar solvents.
Luminescence Spectroscopy for Excited State Characterization
Luminescence spectroscopy, encompassing fluorescence and phosphorescence, provides insights into the de-excitation pathways of a molecule from its excited electronic states.
Expected Luminescence Properties of this compound:
Nitroaromatic compounds like nitronaphthalenes are generally known to be poor fluorophores. This is because the nitro group often promotes efficient intersystem crossing from the singlet excited state (S1) to the triplet excited state (T1), quenching fluorescence. walshmedicalmedia.com The primary de-excitation pathway for 1-nitronaphthalene is intersystem crossing to the triplet manifold. walshmedicalmedia.com
The introduction of a methyl group, as in this compound, is unlikely to fundamentally alter this behavior. However, the position of the methyl group can influence the rate of intersystem crossing and the lifetime of the triplet state. For example, studies on other nitronaphthalene derivatives have shown that the triplet quantum yield can vary significantly with the substitution pattern. researchgate.net
While strong fluorescence is not expected from this compound, phosphorescence from the triplet state might be observable, particularly at low temperatures or in rigid matrices where non-radiative decay pathways are suppressed.
Comparative Luminescence Data of Related Compounds:
Detailed luminescence data, such as quantum yields and excited-state lifetimes for this compound, are not available in the surveyed literature. However, data for related compounds can offer a comparative perspective. For instance, the triplet quantum yield for 1-nitronaphthalene has been reported to be 0.64 ± 0.12. researchgate.net
The following table presents a hypothetical comparison of expected luminescence properties, emphasizing that these are estimations based on the behavior of related compounds.
| Compound | Expected Fluorescence | Expected Primary De-excitation |
| 1-Nitronaphthalene | Weak to negligible | Intersystem crossing to triplet state |
| This compound | Weak to negligible | Intersystem crossing to triplet state |
Further experimental investigation is necessary to fully characterize the UV-Vis absorption and luminescence properties of this compound and to compile precise data tables. The information presented here serves as a scientifically informed estimation based on the known characteristics of closely related nitronaphthalene compounds.
Mechanistic Investigations of 1 Methyl 7 Nitronaphthalene Reactivity
Photochemical Reaction Pathways and Excited State Dynamics
The photochemical behavior of nitronaphthalene derivatives, including 1-methyl-7-nitronaphthalene, is dictated by a series of complex and often ultrafast events that occur immediately following the absorption of light. These processes involve transitions between different electronic states, conformational changes, and interactions with the surrounding environment, ultimately leading to various deactivation or reaction pathways.
Ultrafast Intersystem Crossing (ISC) Mechanisms in Nitronaphthalene Derivatives
A defining characteristic of nitronaphthalene photophysics is the exceptionally efficient and rapid population of their excited triplet states from the initially populated singlet state. d-nb.info This process, known as intersystem crossing (ISC), occurs on a sub-picosecond timescale in many nitronaphthalene derivatives. d-nb.infonsf.gov For instance, studies on 1-nitronaphthalene (B515781) have measured the decay of its first singlet excited state (S1) to be 100 femtoseconds or less, making it one of the fastest ISC rates ever recorded for an organic molecule. acs.orgacs.org
This ultrafast multiplicity change is a profound manifestation of El-Sayed's rules, which predict that ISC is most effective when it involves a change in electronic configuration, such as a transition from a ¹(π-π) state to a ³(n-π) state. acs.org Theoretical calculations support this, identifying upper-level triplet states with significant n-π* character that act as receiver states for the population transfer from the S1 state. acs.orgnih.gov The high rate of ISC is attributed to the strong spin-orbit coupling (SOC) induced by the nitro group and the near-energetic alignment of the initial singlet state and the receiver triplet state. d-nb.info In 2-nitronaphthalene (B181648), simulations have identified two distinct ISC pathways: a major pathway from a singlet local excited (nπ) state to a triplet local excited (ππ) state and a minor one from a singlet charge-transfer (ππ) state to a triplet local excited (π'π) state. d-nb.info The efficiency of the dominant pathway is explained by the very small changes in electronic and nuclear structure required for the transition. d-nb.inforesearchgate.net
Singlet and Triplet State Population and Relaxation Dynamics
Upon absorption of UV radiation, nitronaphthalene derivatives are promoted to an electronically excited singlet state, typically the S₁(ππ*) state. nih.gov However, this state is incredibly short-lived, decaying in under 200 femtoseconds. nih.gov The S1 state's population bifurcates into two primary nonradiative decay channels. nih.govresearchgate.net
The principal decay route is the ultrafast intersystem crossing to the triplet manifold, as described above. acs.orgnih.gov This populates a higher-level "receiver" triplet state (Tn) on a sub-200 fs timescale. nih.govnih.gov This vibrationally excited Tn state then undergoes rapid internal conversion and vibrational cooling, populating the lowest-energy triplet state (T1) within a timescale of a few picoseconds (e.g., 2-4 ps for 1-nitronaphthalene). nih.gov The vibrational cooling dynamics within the T1 state itself can take between 6 to 12 picoseconds, depending on the solvent. nih.gov This fully relaxed T1 state is significantly longer-lived, with a lifetime of several microseconds in the absence of quenchers, before returning to the ground state via intersystem crossing. nih.gov
A secondary, minor decay channel from the S1 state involves conformational relaxation, primarily through the rotation of the NO₂ group, to populate a dissociative singlet state with significant charge-transfer character. nih.govresearchgate.net This pathway is directly responsible for the observed photodegradation of these compounds. nih.gov
Influence of Molecular Conformation and Solvent Environment on Photoreactivity
The photochemical reactivity of nitronaphthalene derivatives is highly sensitive to both their molecular structure and the surrounding solvent environment.
Molecular Conformation: A key structural parameter governing photoreactivity is the torsion angle of the nitro group relative to the plane of the naphthalene (B1677914) rings. walshmedicalmedia.comresearchgate.net A direct correlation has been established between this angle and the rate of photodegradation. walshmedicalmedia.com Derivatives where the nitro group is forced out of the plane of the aromatic system exhibit higher photodegradation rates. For example, 2-methyl-1-nitronaphthalene (B1630592), which has a calculated nitro-group torsion angle of 55.4°, degrades faster than 1-nitronaphthalene (27.7°), which in turn is more reactive than the nearly planar 2-nitronaphthalene (0.0°). walshmedicalmedia.comresearchgate.net This relationship suggests that the out-of-plane conformation facilitates access to the dissociative excited state. walshmedicalmedia.com
Solvent Environment: The polarity and hydrogen-bonding capability of the solvent can significantly influence the excited-state dynamics. In the case of 1-nitronaphthalene, the S1 lifetime, while remaining ultrafast, is approximately twice as long in the nonpolar solvent cyclohexane (B81311) compared to polar solvents like acetonitrile (B52724) or methanol. acs.orgacs.org This is attributed to the solvent's effect on the relative energies of the singlet and triplet states; polar solvents can shift the energy levels, affecting the energy gap and thus the rate of intersystem crossing. acs.org Furthermore, in protic solvents like primary alcohols, solvation dynamics can compete with vibrational cooling processes within the triplet manifold. nih.gov Theoretical studies combining molecular dynamics with explicit solvent models show that the solvent can cause a red-shift in the absorption bands, with the magnitude of the shift scaling with the charge-transfer character of the electronic transition. acs.org
| Solvent | S1 Lifetime (fs) | Reference |
|---|---|---|
| Cyclohexane | ~100 | acs.org |
| Acetonitrile | <100 | acs.org |
| Methanol | <100 | acs.org |
| Pentanol | <100 | acs.org |
Photodissociation Processes and Radical Formation
Beyond photophysical deactivation, nitronaphthalenes undergo photodissociation, leading to the formation of reactive radical species. A primary photochemical pathway involves the cleavage of the C–N bond. walshmedicalmedia.comresearchgate.net This process is proposed to occur from a dissociative intramolecular charge transfer state, which is populated via conformational relaxation from the initially excited S1 state. nih.govwalshmedicalmedia.com This dissociation yields a naphthyl-type aryl radical and a nitrogen dioxide (NO₂) radical. walshmedicalmedia.com Recombination of this radical pair within the solvent cage is a competing process that can return the molecule to its ground state. walshmedicalmedia.com
Another significant process is the generation of hydroxyl radicals (•OH). rsc.orgnih.gov The excited triplet state of 1-nitronaphthalene (³1NN*) is capable of oxidizing both hydroxide (B78521) ions (OH⁻) and water (H₂O). rsc.orgnih.gov The reaction with hydroxide has a second-order rate constant of (1.66 ± 0.08) × 10⁷ M⁻¹s⁻¹ and yields the •OH radical and the 1-nitronaphthalene radical anion (1NN•⁻). rsc.orgnih.gov The oxidation of water by the triplet state, though slower, can be a primary source of •OH at neutral pH. rsc.orgnih.gov
Furthermore, the photolysis of 1-nitronaphthalene in the gas phase can lead to the formation of a naphthoxy radical. acs.org This radical can undergo self-reaction to form dimers, a process that has been identified as a previously unknown pathway for the formation of secondary organic aerosol (SOA) in the troposphere. acs.org
| Compound | Photodegradation Yield (Φd) | Triplet Yield (ΦT) | Reference |
|---|---|---|---|
| 1-Nitronaphthalene | 0.016 | 0.64 | walshmedicalmedia.com |
| 2-Nitronaphthalene | 0.000 | 0.93 | walshmedicalmedia.com |
| 2-Methyl-1-nitronaphthalene | 0.120 | 0.33 | walshmedicalmedia.com |
Gas-Phase Atmospheric Reactions and Transformation Kinetics
In the atmosphere, gas-phase this compound is subject to chemical transformation, primarily driven by reactions with photochemically generated oxidants. These reactions determine its atmospheric lifetime and contribute to the formation of secondary pollutants.
Reactions Initiated by Hydroxyl (OH) Radicals
The dominant chemical loss process for most aromatic hydrocarbons in the atmosphere during daylight hours is the reaction with the hydroxyl (OH) radical. nih.gov Nitronaphthalenes and methylnitronaphthalenes are no exception. copernicus.orgresearchgate.net The reaction proceeds primarily through the electrophilic addition of the OH radical to the aromatic ring system, forming an OH-adduct. nih.govcopernicus.org
This OH-adduct is an intermediate that can subsequently react with other atmospheric species, notably nitrogen dioxide (NO₂) and molecular oxygen (O₂). nih.gov For polycyclic aromatic hydrocarbons like naphthalene, the reaction of the OH-adduct with NO₂ becomes competitive with the O₂ reaction pathway at much lower NO₂ concentrations than for monocyclic aromatics like toluene. nih.gov This reaction with NO₂ can lead to the formation of nitrated products. nih.govnih.gov Kinetic studies on various nitroaromatic compounds have shown that the rate coefficients for their reaction with OH radicals are typically on the order of 10⁻¹² cm³ molecule⁻¹ s⁻¹. copernicus.orgcopernicus.org Based on these rates, the atmospheric lifetimes of methylnitronaphthalenes with respect to reaction with OH radicals are estimated to be on the order of a few hours. osti.gov
| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime | Reference |
|---|---|---|---|
| Naphthalene | 2.16 x 10⁻¹¹ | 5.8 hours | osti.gov |
| 1-Methylnaphthalene (B46632) | 4.34 x 10⁻¹¹ | 2.9 hours | osti.gov |
| 2-Methylnaphthalene (B46627) | 4.96 x 10⁻¹¹ | 2.5 hours | osti.gov |
| 1-Nitronaphthalene | 5.2 x 10⁻¹³ | ~10 days | acs.org |
| 2-Nitronaphthalene | 4.8 x 10⁻¹³ | ~11 days | acs.org |
Reactions Involving Nitrate (B79036) (NO₃) Radicals
The formation of this compound in the atmosphere is primarily a result of the gas-phase reactions of its parent compound, 1-methylnaphthalene, with nitrate (NO₃) radicals, particularly during nighttime. ca.govnist.gov This process is a key pathway for the atmospheric transformation of polycyclic aromatic hydrocarbons (PAHs). ca.gov
The reaction mechanism is initiated by the addition of the NO₃ radical to the aromatic ring of 1-methylnaphthalene. ca.govresearchgate.net This step is followed by a reaction with nitrogen dioxide (NO₂), leading to the elimination of nitric acid (HNO₃) and the formation of various methylnitronaphthalene isomers. ca.gov The formation of these products is dependent on the atmospheric concentrations of both NO₃ and NO₂. ca.gov
Studies have shown that the reaction of 1-methylnaphthalene with NO₃ radicals yields a suite of isomers. While multiple methylnitronaphthalene isomers are formed, this compound is among the products identified from this reaction pathway. nist.gov The total yield for all 1-methylnitronaphthalene isomers from this reaction is approximately 30%. ca.gov
Table 1: Products from the Gas-Phase Reaction of 1-Methylnaphthalene with NO₃ Radicals
| Precursor | Reactant | Products Identified |
| 1-Methylnaphthalene | NO₃ Radical / NO₂ | 1-Methyl-2-nitronaphthalene (B3055093) |
| 1-Methyl-3-nitronaphthalene | ||
| 1-Methyl-4-nitronaphthalene | ||
| 1-Methyl-5-nitronaphthalene (B1607193) | ||
| 1-Methyl-6-nitronaphthalene | ||
| This compound | ||
| 1-Methyl-8-nitronaphthalene (B1617748) | ||
| Source: Adapted from Atkinson and Arey, 1994; Sasaki et al., 1997a. ca.govnist.gov |
Biotransformation and Enzymatic Degradation Pathways
The environmental persistence of nitronaphthalene structures like this compound is mitigated by microbial degradation. Although specific studies on this compound are limited, research on the closely related 1-nitronaphthalene provides significant insights into the operative biotransformation mechanisms. Microorganisms have evolved sophisticated enzymatic systems to break down these toxic compounds, often using them as a source of carbon and nitrogen. asm.orgnih.gov
Microbial Catabolism of Nitronaphthalene Structures
The microbial breakdown of nitronaphthalenes is a critical bioremediation process. researchgate.net A key organism identified for its ability to degrade 1-nitronaphthalene is Sphingobium sp. strain JS3065, which can utilize it as a sole source of carbon, nitrogen, and energy. asm.orgnih.gov This capability is encoded by a gene cluster, designated nin (for n itron aphthalene degradation), located on a plasmid within the bacterium. asm.orgnih.gov
Genetic and biochemical evidence suggests that this catabolic pathway evolved from an ancestral pathway for naphthalene degradation. asm.orgnih.gov The evolution involved a minor modification in the substrate specificity of the initial degrading enzyme, allowing it to accommodate the nitrated aromatic ring. nih.govsjtu.edu.cn This demonstrates a remarkable example of microbial adaptation to degrade recalcitrant environmental pollutants. asm.orgnih.gov The subsequent steps in the breakdown of the intermediate, 1,2-dihydroxynaphthalene, are believed to follow the well-established pathway for naphthalene degradation. asm.orgnih.gov
Enzymatic Dioxygenation and Nitrite (B80452) Release
The crucial first step in the aerobic microbial degradation of 1-nitronaphthalene is catalyzed by a specific class of enzymes known as Rieske non-heme iron dioxygenases. asm.orgsjtu.edu.cnasm.org These enzymes are multi-component systems that play a vital role in the breakdown of various xenobiotic compounds. sjtu.edu.cnasm.org
In Sphingobium sp. strain JS3065, the initial attack on the 1-nitronaphthalene molecule is carried out by a three-component dioxygenase, named NinAaAbAcAd. asm.orgnih.gov This enzyme catalyzes a dioxygenation reaction, which involves the incorporation of two oxygen atoms into the aromatic ring. This reaction results in the formation of 1,2-dihydroxynaphthalene and, critically, the release of the nitro group as nitrite (NO₂⁻). asm.orgsjtu.edu.cnasm.org
Table 2: Key Enzymes and Reactions in Nitronaphthalene Biodegradation
| Organism | Enzyme System | Substrate | Key Reaction | Product(s) |
| Sphingobium sp. JS3065 | NinAaAbAcAd (Rieske Dioxygenase) | 1-Nitronaphthalene | Dioxygenation and Denitration | 1,2-Dihydroxynaphthalene, Nitrite |
| Source: Adapted from Li et al., 2023. asm.orgnih.gov |
Theoretical and Computational Chemistry of 1 Methyl 7 Nitronaphthalene
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the behavior of 1-methyl-7-nitronaphthalene at a molecular level. These methods allow for the detailed examination of its electronic structure and the energetic landscape of its various states.
Density Functional Theory (DFT) for Ground and Excited States
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. For nitroaromatic compounds, DFT calculations can elucidate ground-state geometries, electronic distributions, and the nature of excited states.
In a typical DFT study of a molecule like this compound, the geometry would be optimized to find the lowest energy conformation. For the related compound 1-methylnaphthalene (B46632), DFT calculations have been used to analyze its molecular structure and vibrational spectra. A potential energy surface scan for 1-methylnaphthalene, performed by varying the torsional angle of the methyl group, identified the most stable conformation, which is crucial for subsequent calculations of reaction pathways. researchgate.net
For nitroaromatics, DFT is also used to study their excited states, often in conjunction with Time-Dependent DFT (TD-DFT). These calculations are vital for understanding the photophysical properties of these molecules. For instance, in studies of 1-nitronaphthalene (B515781), TD-DFT calculations have been employed to identify the character of the lowest singlet (S₁) and triplet (T₁) excited states, which are often a mix of π-π* and n-π* character, with significant charge transfer contributions. osti.gov This mixing of states is a key factor in the rapid intersystem crossing observed in many nitroaromatic compounds.
Table 1: Representative DFT Calculation Parameters for Aromatic Nitro Compounds
| Parameter | Typical Value/Method | Significance |
| Functional | B3LYP, PBE0, M06-2X | Determines the accuracy of the energy and electronic structure calculation. |
| Basis Set | 6-31G(d), 6-311++G(d,p) | Describes the atomic orbitals used to construct the molecular orbitals. |
| Solvation Model | PCM, SMD | Accounts for the influence of a solvent on the molecule's properties. |
Ab Initio Methodologies for Excited State Dynamics
While DFT is a workhorse for ground-state and, to some extent, excited-state calculations, more rigorous ab initio methods are often required to accurately describe excited-state dynamics, especially in cases of strong electron correlation or near-degeneracies between electronic states.
For nitroaromatic compounds, methods like Complete Active Space Self-Consistent Field (CASSCF) followed by Multireference Perturbation Theory (CASPT2) or Algebraic Diagrammatic Construction (ADC) are employed. These methods provide a more accurate description of the potential energy surfaces of excited states and the conical intersections between them, which govern the pathways for non-radiative decay. For example, in the study of 2-nitronaphthalene (B181648), ab initio nonadiabatic molecular dynamics have been used to simulate the deactivation mechanism after photoexcitation, revealing pathways for internal conversion and intersystem crossing. mdpi.com
Potential Energy Surface Mapping and Reaction Pathway Analysis
The potential energy surface (PES) provides a landscape of a molecule's energy as a function of its geometry. Mapping the PES is crucial for understanding reaction mechanisms, identifying transition states, and predicting reaction outcomes.
For the formation of this compound via electrophilic aromatic substitution of 1-methylnaphthalene, a PES analysis would involve mapping the energy changes as the nitronium ion (NO₂⁺) approaches the naphthalene (B1677914) ring at different positions. The transition states for the formation of the different nitro isomers would be located, and their relative energies would determine the regioselectivity of the reaction. Theoretical studies on the nitration of naphthalene and related compounds have shown that the reaction typically proceeds through a two-step mechanism involving the formation of a Wheland intermediate. researchgate.net The stability of this intermediate at different positions on the aromatic ring is a key factor in determining the final product distribution.
In a study on the triplet state of 1-methyl-8-nitronaphthalene (B1617748), the triplet PES was extensively mapped using DFT, revealing multiple minima and transition states that correspond to different isomeric forms and reaction pathways, such as the formation of nitrite (B80452) and aci-nitro intermediates. A similar approach for this compound would be invaluable for understanding its photoreactivity.
Nonadiabatic Molecular Dynamics Simulations
Nonadiabatic molecular dynamics simulations are essential for modeling the behavior of molecules in their excited states, particularly when transitions between different electronic states (e.g., internal conversion and intersystem crossing) occur. These simulations propagate the nuclei on the potential energy surfaces of the excited states and allow for "hops" between surfaces at regions of strong coupling, such as conical intersections.
For nitroaromatic compounds, which are known for their complex and often ultrafast excited-state dynamics, these simulations are critical. Nonadiabatic dynamics simulations on nitronaphthalene derivatives have challenged previous interpretations of experimental data, suggesting that the initially observed ultrafast process (on the order of 100 fs) is due to internal conversion within the singlet manifold, followed by intersystem crossing on a slightly longer timescale (around 1 ps). These simulations reveal that the efficiency of intersystem crossing is influenced by factors such as the torsion of the nitro group and the specific electronic states involved.
Prediction of Regioselectivity in Electrophilic Aromatic Substitution via Computational Models
Computational models can predict the regioselectivity of electrophilic aromatic substitution reactions, such as the nitration of 1-methylnaphthalene to form this compound. One approach is to calculate the energies of the Wheland intermediates (also known as sigma complexes) for the attack of the electrophile at each possible position on the aromatic ring. The position leading to the most stable intermediate is generally the favored site of substitution.
Another approach involves analyzing the properties of the starting aromatic molecule. The distribution of electron density in the highest occupied molecular orbital (HOMO) can indicate the most nucleophilic positions, which are prone to electrophilic attack. Furthermore, calculated parameters such as Fukui functions or the analysis of the electrostatic potential can provide a quantitative measure of the reactivity of different sites on the molecule. Studies on the nitration of various aromatic compounds have shown that the regioselectivity can be influenced by a single-electron transfer (SET) mechanism, where the spin density distribution in the resulting radical cation dictates the site of attack. researchgate.net
Table 2: Factors Influencing Regioselectivity in the Nitration of 1-Methylnaphthalene
| Factor | Description | Relevance to this compound |
| Steric Hindrance | The methyl group can sterically hinder attack at adjacent positions. | Favors substitution at positions further from the methyl group, such as position 7. |
| Electronic Effects | The methyl group is an activating, ortho-para directing group. The nitro group is deactivating and meta-directing. | The interplay of these effects on the naphthalene ring system determines the final isomer distribution. |
| Intermediate Stability | The relative energies of the Wheland intermediates for attack at different positions. | A lower energy intermediate for attack at the 7-position would lead to the formation of this compound. |
| Reaction Conditions | Solvent, temperature, and the specific nitrating agent can influence the reaction outcome. | Different conditions can favor different reaction mechanisms (e.g., electrophilic vs. charge-transfer). researchgate.net |
Spin-Orbit Coupling and Interfacial Charge Transfer State Analysis
Spin-orbit coupling (SOC) is the interaction between an electron's spin and its orbital motion around the nucleus. This interaction is responsible for facilitating "spin-forbidden" transitions between electronic states of different spin multiplicities, such as intersystem crossing from a singlet to a triplet state. In many nitroaromatic compounds, the presence of the nitro group leads to significant SOC, which in turn results in very fast and efficient intersystem crossing.
The magnitude of the SOC can be calculated using quantum chemical methods. According to El-Sayed's rule, SOC is most effective between states of different orbital types (e.g., n-π* and π-π*). TD-DFT calculations on nitronaphthalene derivatives have shown that there are often low-lying singlet and triplet states of different orbital characters that are close in energy, leading to large SOC matrix elements and, consequently, ultrafast intersystem crossing. osti.gov
Analysis of interfacial charge transfer states is particularly relevant when considering the interaction of this compound with other molecules or materials, for example, in the context of photosensitization or charge transfer complexes. In such systems, the alignment of the energy levels of the interacting species and the electronic coupling between them will determine the efficiency of charge transfer processes.
Environmental Chemical Transformations and Atmospheric Fate of 1 Methyl 7 Nitronaphthalene
Formation Processes of Methylnitronaphthalenes in Atmospheric Environments
Methylnitronaphthalenes are not typically emitted directly from combustion sources in significant quantities. nih.gov Instead, they are primarily formed in the atmosphere through the gas-phase reactions of their parent compounds, 1- and 2-methylnaphthalene (B46627), with atmospheric oxidants. nih.govacs.org The two principal formation pathways involve reactions with the hydroxyl radical (OH) during the daytime and the nitrate (B79036) radical (NO₃) at night. acs.orgca.gov
The daytime reaction is initiated by the addition of an OH radical to the aromatic ring of a methylnaphthalene molecule. In the presence of nitrogen oxides (NOₓ), this adduct can then react with nitrogen dioxide (NO₂) to form methylnitronaphthalene isomers and water. ca.govepa.gov The nighttime pathway involves the addition of the NO₃ radical to the methylnaphthalene, which, in the presence of NO₂, subsequently forms methylnitronaphthalenes and nitric acid. ca.gov
While the reaction with OH radicals is the dominant atmospheric loss process for methylnaphthalenes, the high yields of MNNs from the NO₃ radical reaction make both pathways significant contributors to their ambient concentrations. acs.orgca.govosti.gov The specific isomers of MNNs formed, and their relative abundances, can differ between the OH and NO₃ initiated reactions. ca.gov For instance, studies have shown that the isomer distribution of methylnitronaphthalenes formed in laboratory chamber experiments from these reactions can be compared with those observed in ambient air samples to understand the prevailing atmospheric chemical processes. acs.orgresearchgate.net
Research conducted in various locations, including polluted urban areas, has confirmed the presence of methylnitronaphthalenes in ambient air, underscoring the importance of these in-situ formation mechanisms. acs.orgca.gov
Photolytic Degradation Rates and Atmospheric Lifetimes
Once formed, 1-methyl-7-nitronaphthalene and its isomers are subject to degradation, with photolysis—decomposition by sunlight—being a major atmospheric loss process. osti.govresearchgate.net The rate of photolysis and, consequently, the atmospheric lifetime, is highly dependent on the specific molecular structure of the MNN isomer. osti.govresearchgate.net
Studies have shown that gas-phase photolysis is a dominant degradation pathway for volatile nitronaphthalenes and methylnitronaphthalenes. researchgate.net The atmospheric lifetimes of MNNs due to photolysis can range from minutes to a few hours. osti.govresearchgate.net For example, some isomers like 1-methyl-8-nitronaphthalene (B1617748) (1M8NN) and 2-methyl-1-nitronaphthalene (B1630592) (2M1NN) have very short calculated lifetimes of approximately 6 and 10 minutes, respectively. researchgate.net Other isomers have lifetimes on the order of 20 to 90 minutes. osti.gov The photolysis lifetime of 1-nitronaphthalene (B515781) has been estimated to be as short as 24 minutes. researchgate.net
These short photolytic lifetimes are significantly shorter than the lifetimes calculated for their degradation by reaction with OH or NO₃ radicals, indicating that daytime photolysis is the principal sink for gaseous MNNs. osti.gov The rapid photolysis of certain MNN isomers can explain why their relative abundance in ambient air samples may be lower than what is predicted from chamber reaction studies where photolysis is not a factor. researchgate.net
| Compound | Estimated Atmospheric Lifetime due to Photolysis | Reference |
| 1-Methyl-8-nitronaphthalene (1M8NN) | ~6 minutes | researchgate.net |
| 2-Methyl-1-nitronaphthalene (2M1NN) | ~10 minutes | researchgate.net |
| 1-Nitronaphthalene (1NN) | ~24 minutes | researchgate.net |
| Various Methylnitronaphthalenes | 20 - 90 minutes | osti.gov |
| 2-Nitronaphthalene (B181648) (2NN) | ~3 hours | osti.gov |
Secondary Organic Aerosol Formation Precursors and Mechanisms
The oxidation of methylnaphthalenes, including the formation of this compound, is a significant pathway for the formation of secondary organic aerosol (SOA). copernicus.org SOA is composed of particulate matter formed from the atmospheric oxidation of volatile organic compounds (VOCs). copernicus.org
Gas-phase photooxidation of 1-methylnaphthalene (B46632) in the presence of NOₓ leads to the formation of lower volatility products that can partition into the particle phase, contributing to SOA mass. copernicus.org Laboratory chamber studies have demonstrated that the photooxidation of 1-methylnaphthalene is an efficient SOA formation process. copernicus.org The SOA yield, defined as the mass of SOA formed per mass of hydrocarbon reacted, for 1-methylnaphthalene has been observed to range from 0.19 to 0.39 under high-NOₓ conditions. copernicus.org Under low-NOₓ conditions, the SOA yield was even higher, measured at 0.68. copernicus.org
The mechanism of SOA formation involves the initial OH-initiated oxidation of 1-methylnaphthalene, leading to the formation of peroxy radicals (RO₂). copernicus.org Under high-NOₓ conditions, these RO₂ radicals can react with NO to form various products. Following the addition of OH to the aromatic ring, the resulting radical can react with O₂ to form peroxy radicals or with NO₂ to form nitronaphthalenes. copernicus.org These oxidation products, being less volatile than the parent hydrocarbon, can then condense to form SOA. copernicus.org The chemical composition of the formed SOA is complex and includes a variety of oxygenated and nitrated organic compounds.
Oxidation Products and Their Chemical Characterization
The atmospheric oxidation of 1-methylnaphthalene gives rise to a variety of products, with this compound being one of many potential isomers. The oxidation of 1-nitronaphthalene, a related compound, results in the formation of 3-nitrophthalic acid. infinitylearn.comscribd.com
Studies involving the UV light-induced transformation of 1-methylnaphthalene in the presence of air have identified several oxidation products. scirp.org These include ring-opened products like (E)-3-(2-acetylphenyl)acrylaldehyde and side-chain oxidized compounds such as 1-naphthaldehyde, 1-naphthoic acid, and 1-naphthylmethanol. scirp.org The formation of these more polar and water-soluble products highlights the significant transformation that the parent compound undergoes in the atmosphere. scirp.org
Dimerization and Polymerization Pathways Under Environmental Conditions
Recent research has indicated that in addition to oxidation, dimerization and polymerization can be relevant transformation pathways for naphthalene (B1677914) derivatives under certain environmental conditions. scirp.org While oxidation is the primary pathway in the presence of atmospheric oxygen, dimerization has been observed to be a significant process in inert atmospheres. scirp.org
One study on the UV-induced transformation of 1-methylnaphthalene found that dimers were the main products in an inert gas environment. scirp.org Even in the presence of air, dimeric products were observed, suggesting that this pathway can occur alongside photo-oxidation. scirp.org The proposed mechanism involves the formation of a 1-methylnaphthyl radical, which can then react with another radical to form dimers with a carbon-carbon single bond. scirp.org
Furthermore, the study also identified potential oxygenated dimeric products, indicating that once formed, these dimers can undergo further oxidation. scirp.org While the study of dimerization and polymerization of nitronaphthalenes is an emerging area, the tendency of C-nitroso compounds, which can be intermediates in photochemical reactions, to dimerize is well-documented. at.ua This suggests that similar processes could be relevant for this compound, leading to the formation of larger, more complex molecules in the atmosphere.
Applications of 1 Methyl 7 Nitronaphthalene in Organic Synthesis
Utilization as a Synthetic Intermediate for Naphthalene-Based Compounds
The principal application of 1-methyl-7-nitronaphthalene in organic synthesis is as a key intermediate in the preparation of 7-methyl-1-naphthylamine. Aromatic nitro compounds are widely recognized as precursors to their corresponding primary amines, and this compound fits this role perfectly. scribd.comresearchgate.netinternationalscholarsjournals.com The industrial synthesis of 1-naphthylamine, a large-scale commodity chemical, is achieved through the reduction of 1-nitronaphthalene (B515781). scribd.comwikipedia.orggoogle.comgoogle.com This well-established synthetic pathway serves as a direct analogue for the conversion of this compound.
The resulting compound, 7-methyl-1-naphthalenamine, is a valuable product in its own right, serving as a starting material for various other functionalized naphthalene (B1677914) derivatives. cymitquimica.com This amine is used in the synthesis of pigments, dyes, and other specialized organic compounds where the specific 1,7-substitution pattern is required. cymitquimica.com Therefore, the synthesis of this compound is often the crucial first step toward accessing this versatile amine.
Chemical Transformations of the Nitro Group for Diverse Functionalization
The nitro group of this compound is the primary site of chemical reactivity, allowing for its transformation into a variety of other functional groups. The most significant of these transformations is the reduction to a primary amine (-NH2), which opens up a vast field of subsequent reactions.
The reduction of the nitro group can be accomplished through several well-established methods, including catalytic hydrogenation and chemical reduction using metals in acidic media. wikipedia.orggoogle.com For instance, catalytic hydrogenation using hydrogen gas with catalysts like platinum-on-carbon (Pt/C) or Raney nickel is a common and efficient method. google.comgoogle.com Alternatively, classical methods such as the Béchamp reduction, which uses iron filings and hydrochloric acid, are also effective for converting aromatic nitro compounds to amines. google.com During some reduction processes, intermediate species such as hydroxylamines may be formed. nih.gov
| Substrate | Reagent(s) | Product | Reaction Type |
| This compound | H₂, Pt/C or Ni catalyst | 7-Methyl-1-naphthalenamine | Catalytic Hydrogenation |
| This compound | Fe, HCl | 7-Methyl-1-naphthalenamine | Chemical Reduction |
| This compound | SnCl₂, HCl | 7-Methyl-1-naphthalenamine | Chemical Reduction |
Once formed, the 7-methyl-1-naphthalenamine is a platform for extensive functionalization. The primary amino group can be converted into a diazonium salt by treatment with nitrous acid (generated from NaNO₂ and HCl). unb.capsiberg.com This highly reactive diazonium intermediate can then be subjected to a wide array of substitution reactions (Sandmeyer reactions) to introduce halides, cyano, or hydroxyl groups, or used directly in coupling reactions.
Precursor in the Synthesis of Advanced Organic Materials
The derivatives of this compound, particularly 7-methyl-1-naphthalenamine, are precursors to advanced organic materials with applications in dyes, polymers, and sensors.
Azo Dyes: Aromatic amines are fundamental components in the synthesis of azo dyes. imrpress.com The 7-methyl-1-naphthalenamine derived from this compound can be diazotized and then reacted with a suitable coupling component, such as a phenol (B47542) or another aromatic amine, in a diazo coupling reaction. psiberg.comiipseries.org This process creates a molecule containing the azo (-N=N-) chromophore, which links the two aromatic systems and imparts intense color to the compound. psiberg.com The specific shade of the resulting dye is influenced by the precise structure of both the diazo component (the naphthylamine derivative) and the coupler. The presence of the methyl group can subtly modify the electronic properties and, consequently, the color and fastness of the dye.
| Diazo Component (from Precursor) | Coupling Component | Resulting Material Class |
| 7-Methyl-1-naphthalenediazonium salt | 2-Naphthol | Azo Dye |
| 7-Methyl-1-naphthalenediazonium salt | N,N-Dimethylaniline | Azo Dye |
Conductive Polymers and Nanomaterials: The parent compound, 1-naphthylamine, can be chemically or electrochemically polymerized to form poly(1-naphthylamine) (PNA). mdpi.comresearchgate.net This polymer is a derivative of polyaniline and exhibits interesting electronic, optical, and redox properties, making it a candidate for use in supercapacitors, sensors, and as a photocatalyst for degrading organic pollutants. mdpi.comresearchgate.net By analogy, 7-methyl-1-naphthalenamine can be used as a monomer to synthesize a substituted version of PNA. The inclusion of the methyl group on the naphthalene ring would be expected to alter the polymer's properties, such as its solubility and charge-transport characteristics.
Fluorescent Probes and Sensors: Naphthylamine derivatives are also employed as fluorophores in the design of chemical sensors. For example, they can be reacted with aldehydes to form Schiff bases, which can exhibit selective fluorescence quenching or enhancement in the presence of specific metal ions. researchgate.net The 7-methyl-1-naphthalenamine scaffold could be incorporated into such systems to develop new probes for analytical applications. researchgate.net
Emerging Research Directions and Future Outlook for 1 Methyl 7 Nitronaphthalene
Development of Novel and Sustainable Synthetic Methodologies
The classical synthesis of nitronaphthalenes often involves harsh conditions, such as the use of mixed nitric and sulfuric acids, which can lead to poor regioselectivity and the generation of significant waste. nih.govscribd.com Modern synthetic chemistry is increasingly focused on developing greener and more sustainable alternatives.
Future research in the synthesis of 1-Methyl-7-nitronaphthalene is expected to focus on several promising areas:
Zeolite-Catalyzed Nitration: Zeolites, with their shape-selective catalytic properties, offer a promising avenue for controlling the regioselectivity of nitration reactions. bohrium.commdpi.com The nitration of naphthalene (B1677914) and its derivatives has been shown to be influenced by the pore size and acidity of the zeolite catalyst. mdpi.com For instance, studies on the nitration of naphthalene have demonstrated that modified BEA zeolite catalysts can significantly improve the regioselectivity towards 1-nitronaphthalene (B515781). mdpi.com Future work will likely explore the use of various zeolites to selectively synthesize the 7-nitro isomer of 1-methylnaphthalene (B46632), minimizing the formation of other isomers. The steric hindrance imposed by the methyl group at the 1-position, combined with the shape-selectivity of the zeolite pores, could be exploited to favor nitration at the less hindered 7-position. vulcanchem.com
Biocatalytic Nitration: The use of enzymes for nitration reactions represents a significant step towards sustainable chemistry. nih.gov While still an emerging field, biocatalysis offers the potential for high selectivity under mild reaction conditions, reducing the environmental impact. nih.gov Research into enzymes capable of nitrating aromatic compounds could pave the way for a biocatalytic route to this compound.
Solvent-Mediated and Alternative Nitrating Agents: The choice of solvent and nitrating agent can also play a crucial role in achieving sustainability and selectivity. The use of glacial acetic acid, for example, can enhance reaction homogeneity and reduce the formation of dinitrated byproducts. vulcanchem.com Exploring novel nitrating agents and environmentally benign solvents will be a key aspect of future synthetic research. engineering.org.cnresearchgate.net
| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Focus |
| Zeolite Catalysis | High regioselectivity, catalyst reusability, reduced waste. bohrium.commdpi.com | Screening of different zeolite types and modification to control isomer distribution. bohrium.commdpi.com |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. nih.gov | Discovery and engineering of enzymes for aromatic nitration. |
| Alternative Reagents | Improved safety, reduced byproducts, enhanced sustainability. vulcanchem.comengineering.org.cnresearchgate.net | Investigation of novel nitrating agents and green solvents. engineering.org.cnresearchgate.net |
Application of Advanced In-Situ Spectroscopic Techniques for Mechanistic Studies
A thorough understanding of reaction mechanisms is crucial for optimizing synthetic protocols and controlling product distribution. Advanced in-situ spectroscopic techniques are powerful tools for probing reaction intermediates and transition states in real-time.
Future mechanistic studies on the synthesis of this compound will likely involve:
In-situ Raman and NMR Spectroscopy: These techniques can provide detailed information about the structural changes occurring during a reaction. For example, in-situ Raman spectroscopy has been used to monitor the nitration of aromatic compounds, while NMR spectroscopy can be employed to identify and quantify the different isomers formed. osti.govresearchgate.netacs.org Applying these techniques to the nitration of 1-methylnaphthalene would allow for the direct observation of intermediates and the determination of reaction kinetics, shedding light on the factors that govern regioselectivity.
Time-Resolved Spectroscopy: Techniques such as femtosecond transient absorption spectroscopy can be used to study the excited-state dynamics of nitronaphthalenes. researchgate.netnih.gov Understanding the photophysical and photochemical properties of this compound is important, especially for potential applications in materials science and photochemistry. Studies on related compounds like 1-nitronaphthalene have revealed extremely fast intersystem crossing, a property that could be modulated by the methyl group in this compound. researchgate.net
Refinement of Computational Models for Predictive Chemistry
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reactivity. For a compound like this compound, where experimental data may be limited, computational models are particularly valuable.
Future research will focus on:
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These methods can be used to calculate a wide range of properties, including molecular structure, vibrational frequencies, and electronic spectra. acs.orgmdpi.com For instance, DFT calculations have been successfully applied to predict the structures and properties of various nitronaphthalene isomers. nih.gova2bchem.com Similar calculations for this compound will provide fundamental insights into its geometry and electronic characteristics. TD-DFT calculations can further elucidate its excited-state properties, which is crucial for understanding its photochemistry. researchgate.netacs.orgacs.org
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are used to predict the biological activity or toxicity of compounds based on their chemical structure. mdpi.cominsilico.eunih.govresearchgate.netinnovareacademics.in Given that some nitro-polycyclic aromatic hydrocarbons are known to be mutagenic, developing QSAR models for methyl-nitronaphthalenes is an important area of research. mdpi.comnih.govresearchgate.net Such models could be used to predict the potential biological effects of this compound and guide the design of safer analogues.
| Computational Method | Predicted Properties for this compound | Importance |
| DFT | Optimized geometry, vibrational frequencies, electronic properties. acs.orgmdpi.com | Fundamental understanding of molecular structure and reactivity. |
| TD-DFT | Excited-state energies, electronic transitions, photophysical properties. researchgate.netacs.orgacs.org | Insights into photochemical behavior and potential applications. |
| QSAR | Mutagenicity, toxicity, and other biological activities. mdpi.cominsilico.eunih.govresearchgate.netinnovareacademics.in | Predictive toxicology and risk assessment. |
Exploration of Specific Reactivity under Constrained or Interface Environments
The reactivity of a molecule can be significantly altered when it is confined to a small space or located at an interface between two phases. Investigating the behavior of this compound in such environments could reveal novel chemical transformations and applications.
Emerging areas of exploration include:
Reactivity in Zeolites and Other Nanoporous Materials: The confined spaces within zeolites can influence not only the synthesis of this compound but also its subsequent reactions. rsc.orgrsc.orgresearchgate.netcore.ac.ukresearchgate.netnih.gov For example, the isomerization of 1-methylnaphthalene to 2-methylnaphthalene (B46627) has been studied in zeolite catalysts. rsc.orgrsc.org Future research could explore how the pore structure of different zeolites affects the reactivity of the nitro and methyl groups of this compound, potentially leading to selective transformations.
Interfacial and Photochemical Reactivity: The presence of a nitro group can significantly influence the photochemical properties of aromatic compounds. nih.govresearchgate.net The study of the photochemistry of nitronaphthalenes at interfaces, such as the air-water interface, is an active area of research due to its environmental implications. nih.gov Investigating the interfacial photochemistry of this compound could provide insights into its environmental fate and potential for use in photocatalytic applications.
Supramolecular Catalysis: The encapsulation of molecules within supramolecular cages can dramatically alter their reactivity. semanticscholar.org This "cavity-controlled" reactivity can be used to promote reactions that are difficult to achieve in bulk solution. nih.gov Exploring the encapsulation of this compound in various host molecules could lead to the discovery of new and selective reactions.
Q & A
Q. How can researchers ensure reproducibility in mechanistic studies of this compound-induced oxidative stress?
- Methodological Answer : Standardize protocols for ROS measurement (e.g., DCFH-DA assay), including positive controls (e.g., H2O2). Report instrument settings (e.g., excitation/emission wavelengths) and normalize data to protein content/cell count. Share raw datasets via repositories like Figshare .
Tables for Reference
| Key Parameters for Toxicity Study Design |
|---|
| Exposure Route |
| Species |
| Endpoints |
| Positive Controls |
| QA/QC Measures |
| Risk of Bias Criteria (Adapted from ) |
|---|
| 1. Were all outcomes pre-registered? |
| 2. Was dose allocation randomized? |
| 3. Were confounders controlled? |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
